molecular formula C9H7F2N5 B3043583 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine CAS No. 886762-44-3

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine

Cat. No.: B3043583
CAS No.: 886762-44-3
M. Wt: 223.18 g/mol
InChI Key: JGWFOWYMHJIXEG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine is a fluorinated triazine derivative characterized by a central 1,3,5-triazine core substituted with amino groups at positions 2 and 4 and a 2,4-difluorophenyl group at position 4. The fluorine atoms on the aryl ring confer electron-withdrawing properties, enhancing the compound’s stability and influencing its interactions with biological targets.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFOWYMHJIXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted triazine derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The difluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides structural stability. The compound can also participate in various signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,3,5-triazine scaffold is highly modular, with substitutions at positions 2, 4, and 6 dictating biological activity and physical properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent at Position 6 Key Functional Groups Molecular Weight (g/mol) Reported Activity Reference
2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine 2,4-Difluorophenyl -NH₂, -F ~254.18* Not explicitly reported -
ZSTK474 2-(Difluoromethylbenzimidazolyl) Morpholino, benzimidazolyl 465.40 PI3K inhibition, antitumor
4PyDAT Pyridin-4-yl -NH₂ 218.22 Anti-angiogenic
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine 4-Fluorophenyl -NH₂, 4-methylpiperidino ~316.37 Antileukemic
2,4-Diamino-6-(4-trifluoromethylphenyl)-1,3,5-triazine 4-Trifluoromethylphenyl -NH₂, -CF₃ 255.20 Not explicitly reported
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine 4-Methoxyphenyl -NH₂, -OCH₃ 231.24 Antitumor, anti-angiogenic

*Calculated based on molecular formula C₉H₈F₂N₅.

Key Observations:
  • Electron-Withdrawing vs. Methoxy (-OCH₃) groups, being electron-donating, may improve solubility but reduce metabolic stability .
  • Aromatic vs. Aliphatic Substituents: Piperidino or morpholino groups (e.g., ZSTK474) introduce basicity and hydrogen-bonding capacity, critical for kinase inhibition .

Physicochemical Properties

  • Solubility : Fluorinated aryl groups (e.g., -CF₃, -F) reduce aqueous solubility but improve lipid membrane permeability .
  • Synthetic Accessibility : The synthesis of 6-aryl-1,3,5-triazines typically involves nucleophilic substitution reactions. For example, 6-(chloromethyl)-N²-[2-(2,6-difluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine was synthesized in 15% yield, highlighting challenges in introducing difluorophenyl groups .

Biological Activity

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C9H7F2N5
  • Molecular Weight: 223.18 g/mol
  • CAS Number: 870704-12-4

The compound features a triazine ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of 2,4-diamino-1,3,5-triazine exhibit potent anticancer activity. For instance, a study highlighted that certain analogs demonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range. Notably:

  • Compound 19 showed remarkable activity against the melanoma MALME-3 M cell line with a GI50 of 3.3×1083.3\times 10^{-8} M and TGI of 1.1×1061.1\times 10^{-6} M .
  • Other studies have reported that triazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The mechanism by which 2,4-diamino-6-(2,4-difluorophenyl)-1,3,5-triazine exerts its biological effects includes:

  • Inhibition of Tubulin Polymerization: This action disrupts the microtubule dynamics essential for cell division.
  • Induction of Apoptosis: Several studies have indicated that triazine derivatives can modulate apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential in reducing inflammation. For example:

  • In vitro studies demonstrated that certain derivatives could significantly inhibit LPS-induced TNF-alpha release in macrophages .
  • This suggests a potential application in treating inflammatory diseases.

Study on Antitumor Activity

A series of experiments evaluated the antitumor efficacy of various triazine derivatives against different cancer cell lines. The findings indicated:

CompoundCell LineIC50 (µM)
Compound 19MALME-3 M3.3×1083.3\times 10^{-8}
Compound XHCT-1532 nM
Compound YNCI-H23>90% inhibition

These results highlight the promising nature of triazine compounds in cancer therapy.

In Vivo Studies

In vivo models have further validated the anti-inflammatory effects observed in vitro. For instance:

  • A study involving LPS-injected mice showed reduced microglial activation and astrocyte proliferation when treated with specific triazine derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine?

Methodological Answer: The compound is typically synthesized via one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation for efficiency. For example, a palladium-catalyzed coupling reaction between 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine and aryl halides in the presence of 2,2'-bipyridine and Pd(OAc)₂ has been reported to yield derivatives with high purity . Key parameters include temperature control (e.g., -35°C for selective substitution) and solvent selection (e.g., acetonitrile for solubility, though toxicity concerns may necessitate alternatives) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this triazine derivative?

Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation. Key diagnostic signals include:

  • Aromatic protons : δH 7.15–7.33 ppm for phenyl rings .
  • Amine protons : δH 5.81–7.83 ppm, confirmed via HSQC and TOCSY to distinguish primary vs. secondary amines .
  • Triazine carbons : δC 170–173 ppm for carbonyl/amide groups, with distinct splitting patterns for difluorophenyl substituents . Quantitative analysis of integration ratios ensures stoichiometric accuracy.

Q. What initial biological screening assays are recommended for evaluating its potential therapeutic effects?

Methodological Answer:

  • Antiproliferative assays : Use human colon cancer cell lines (e.g., DLD-1, HT-29) with MTT or SRB assays to measure IC₅₀ values .
  • PI3K inhibition : Competitive ELISA or kinase activity assays to validate target engagement, as seen with structurally similar triazines like ZSTK474 .
  • Angiogenesis studies : Tube formation assays in HUVECs to assess anti-angiogenic effects .

Q. What are the key considerations in designing crystallization experiments for this compound?

Methodological Answer:

  • Solvent selection : High-polarity solvents (e.g., DMSO, DMF) enhance solubility but may co-crystallize with the compound.
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth .
  • Software tools : Use SHELXL for refinement and WinGX for crystallographic data processing .

Q. How does the presence of difluorophenyl substituents influence the compound's physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability (measured via HPLC retention times) .
  • Electron-withdrawing effects : Stabilize the triazine core, reducing reactivity in nucleophilic environments .
  • Crystal packing : Fluorine interactions (e.g., C–F⋯H–N) improve lattice stability, as observed in Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of this compound compared to traditional methods?

Methodological Answer: Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (>80% vs. 50–60% conventional). Key parameters include:

  • Power settings : 150–200 W for controlled heating .
  • Solvent-free conditions : Minimize side reactions, as demonstrated in the synthesis of N²,6-diaryl derivatives .

Q. What strategies are employed to resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects .
  • Pharmacokinetic studies : Measure intracellular concentrations via LC-MS to rule out bioavailability issues .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4PyDAT) to isolate substituent-specific effects .

Q. How can 3D-QSAR modeling be applied to predict and enhance the antileukemic activity of derivatives?

Methodological Answer:

  • Descriptor selection : Use steric (e.g., molar volume) and electronic (e.g., Hammett constants) parameters for 4-substituted piperidino derivatives .
  • Validation : Leave-one-out cross-validation (R² > 0.8) and external test sets (e.g., 6-(4-trifluoromethylphenyl) derivatives) .
  • Design guidelines : Electron-donating groups at the 6-position enhance activity, while bulky substituents reduce binding to PI3K .

Q. What experimental approaches validate the proposed mechanism of action involving PI3K inhibition?

Methodological Answer:

  • Kinase profiling : Use recombinant PI3K isoforms in ATP-competitive assays (IC₅₀ < 100 nM for potency) .
  • Western blotting : Monitor downstream targets (e.g., phosphorylated Akt) in treated vs. untreated cells .
  • X-ray crystallography : Co-crystallize the compound with PI3Kγ to identify binding interactions (e.g., hydrogen bonding with Val882) .

Q. How do solvent choices in formulation impact the biocompatibility and efficacy of drug delivery systems incorporating this compound?

Methodological Answer:

  • Toxicity screening : Replace acetonitrile (toxic) with PEG-400 or cyclodextrin-based solvents to improve biocompatibility .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess solvent-induced hydrolysis of the triazine core .
  • In vivo models : Compare pharmacokinetic profiles (Cmax, AUC) in rodent studies using solvent-optimized vs. traditional formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine
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2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine

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